1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
CAS No.: 2098107-32-3
Cat. No.: VC3144598
Molecular Formula: C7H8F4N4
Molecular Weight: 224.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098107-32-3 |
|---|---|
| Molecular Formula | C7H8F4N4 |
| Molecular Weight | 224.16 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide |
| Standard InChI | InChI=1S/C7H8F4N4/c8-1-2-15-4(6(12)13)3-5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13) |
| Standard InChI Key | AUHCINSUTMIFGG-UHFFFAOYSA-N |
| SMILES | C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N |
| Canonical SMILES | C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N |
Introduction
Chemical Properties and Structure
Chemical Identity and Nomenclature
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound with a pyrazole core structure substituted with specific functional groups. The compound has been systematically characterized with the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 2098107-32-3 |
| Molecular Formula | C₇H₈F₄N₄ |
| Molecular Weight | 224.16 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide |
| Standard InChI | InChI=1S/C7H8F4N4/c8-1-2-15-4(6(12)13)3-5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13) |
| Standard InChIKey | AUHCINSUTMIFGG-UHFFFAOYSA-N |
| SMILES | C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N |
| PubChem Compound ID | 121210655 |
The nomenclature presents an interesting case, as the compound has two different but equally valid naming conventions: 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide and 2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide, depending on the numbering system applied to the pyrazole ring.
Structural Characteristics
The compound features a five-membered pyrazole ring with three key functional groups:
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A 2-fluoroethyl substituent at the N1 position
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A trifluoromethyl (CF₃) group at the C3 position
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A carboximidamide (amidine) group at the C5 position
The presence of four fluorine atoms in the molecule significantly affects its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The carboximidamide group provides potential hydrogen bonding capabilities that can enhance target binding specificity.
Fluorinated Pyrazoles in Medicinal Chemistry
Significance of Fluorine Incorporation
Fluorinated compounds have gained significant importance in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules. In the context of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, the fluorine atoms play crucial roles:
The presence of fluorine can improve the binding affinity of these compounds to enzymes and receptors, which is crucial for their efficacy in therapeutic applications. Fluorine atoms can alter the electronic distribution within the molecule, affecting both its physical properties and biological interactions. The CF₃ group specifically increases lipophilicity and metabolic stability, potentially enhancing the compound's bioavailability and half-life in biological systems.
Pyrazole Derivatives in Drug Development
Pyrazole derivatives have emerged as important scaffolds in drug discovery processes. Many compounds containing the pyrazole core, including those with trifluoromethyl substitutions, have shown significant promise as:
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Antimicrobial agents that can disrupt bacterial and fungal cellular processes
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Anti-inflammatory compounds that modulate inflammatory pathways
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Anticancer agents that target specific cancer cell mechanisms
For instance, related compounds such as 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been developed as activators of the pyruvate kinase M2 (PKM2) isoform, showing potential as anticancer therapies by modulating the classic 'Warburg effect' characteristic of aberrant cancer cell metabolism .
Synthesis and Production Methods
Cycloaddition Reactions
One common approach involves [3+2] cycloaddition reactions, similar to what has been described for 5-trifluoromethyl pyrazole-3-carbonitriles. This typically involves the reaction of diazo compounds with appropriate alkenes or alkynes:
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The trifluoromethyl component can be introduced using reagents like CF₃CHN₂ (trifluorodiazoethane)
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Silver-catalyzed cycloaddition reactions can be employed to form the pyrazole core
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Subsequent functionalization can introduce the carboximidamide group
Condensation Reactions
Another potential approach involves condensation reactions of hydrazines with 1,3-diketones or their equivalents:
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Arylhydrazines can be condensed with 4,4,4-trifluoro-1-arylbutan-1,3-diketones to form trifluoromethylated pyrazoles
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Regioselectivity can be controlled through reaction conditions, with optimal selectivity achieved using specific catalysts and solvents
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The 2-fluoroethyl group could be introduced through N-alkylation of the pyrazole nitrogen
Structure-Activity Relationships
Role of Fluorine Substituents
The fluorine substituents in 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide significantly influence its biological activity through multiple mechanisms:
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The trifluoromethyl group increases lipophilicity, potentially improving membrane permeability
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Fluorine atoms form strong hydrogen bonds, enhancing target binding affinity
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The electron-withdrawing nature of fluorine affects the electronic distribution in the molecule, influencing its reactivity and binding characteristics
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The 2-fluoroethyl substituent at the N1 position may contribute to metabolic stability and modulate pharmacokinetic properties
Importance of the Pyrazole Core
The pyrazole heterocycle serves as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. In the context of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide:
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The aromatic pyrazole ring provides a rigid scaffold that can present substituents in specific spatial orientations
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The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding with target proteins
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The substitution pattern around the pyrazole core influences selectivity for specific biological targets
Contribution of the Carboximidamide Group
The carboximidamide (amidine) group at the C5 position contributes significantly to the compound's potential biological activity:
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It provides multiple hydrogen bond donor and acceptor sites
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It has a positive charge distribution that can interact with negatively charged residues in target proteins
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Similar functional groups have been associated with antimicrobial and anticancer activities in other compounds
Research Applications and Future Directions
Current Research Status
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is currently categorized primarily as a research compound, with its full therapeutic potential yet to be fully explored. The available literature indicates that it may be valuable for:
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Structure-activity relationship studies for developing novel bioactive compounds
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Investigation as a lead compound for antimicrobial, anti-inflammatory, or anticancer drug development
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Exploration as a chemical probe for studying biological systems
Future Research Directions
Further research on 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide should focus on:
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Detailed investigation of its specific biological activities through in vitro and in vivo studies
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Optimization of synthetic routes to improve yield and purity
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Exploration of structure-activity relationships through the synthesis and testing of structural analogs
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Development of targeted delivery systems to enhance its efficacy in potential therapeutic applications
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